5-(Trifluoromethyl)chroman-4-one

説明

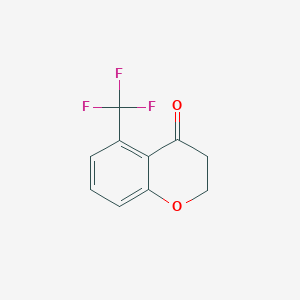

5-(Trifluoromethyl)chroman-4-one is a fluorinated derivative of chroman-4-one, belonging to the class of oxygen-containing heterocyclic compounds. This compound is characterized by the presence of a trifluoromethyl group at the 5-position of the chroman-4-one structure. Chroman-4-one derivatives are known for their diverse biological activities and are significant in medicinal chemistry due to their therapeutic potential .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)chroman-4-one typically involves the reaction of 2-hydroxyacetophenones with benzaldehydes in the presence of a catalyst such as p-toluenesulfonic acid. This one-pot reaction facilitates the formation of the chroman-4-one framework . Another method involves the rhodium-catalyzed tandem hydroacylation of 1,2-disubstituted alkynes with substituted salicylaldehydes, followed by an intramolecular oxa-Michael addition .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, focusing on optimizing reaction conditions and yields .

化学反応の分析

Types of Reactions: 5-(Trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chroman-4-one to chroman-4-ol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Chroman-4-ol and related alcohols.

Substitution: Various substituted chroman-4-one derivatives depending on the reagents used.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 5-(trifluoromethyl)chroman-4-one derivatives as anticancer agents. For instance, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamides were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as A-549 (lung adenocarcinoma) and MCF-7 (breast cancer). The synthesized compounds demonstrated significant cytotoxicity with IC50 values of 22.09 µg/mL for A-549 and 6.40 µg/mL for MCF-7, indicating their potential for further development as anticancer drugs .

Antioxidant Properties

In addition to anticancer properties, this compound has been investigated for its antioxidant capabilities. The compound showed promising results in various assays, including DPPH radical scavenging and total antioxidant capacity tests. These findings suggest that derivatives of this compound could be beneficial in preventing oxidative stress-related diseases .

Synthesis of Bioactive Compounds

The trifluoromethyl group in this compound enhances its utility in synthetic chemistry. Recent methodologies have employed this compound as a building block in the synthesis of various bioactive molecules through radical cyclization reactions. For example, cascade radical cyclization has been utilized to create ester-containing chroman-4-one derivatives, expanding the library of compounds available for biological testing .

Photocatalytic Synthesis

Another innovative application involves the use of this compound in photocatalytic processes to synthesize cyclic diketones containing chroman-4-one skeletons. This method has shown moderate to good yields, demonstrating the versatility of this compound in complex organic synthesis .

Development of Functional Materials

Due to its unique structural features, this compound is also being explored for applications in materials science, particularly in the development of functional materials such as dyes and coatings. Its ability to undergo various chemical transformations makes it suitable for creating materials with specific properties tailored for industrial applications .

Summary Table of Applications

作用機序

The mechanism of action of 5-(Trifluoromethyl)chroman-4-one involves its interaction with various molecular targets and pathways:

Antiviral Activity: Inhibits viral replication by targeting viral enzymes and proteins.

Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines

類似化合物との比較

2-Arylchroman-4-ones: These compounds share a similar chroman-4-one framework but differ in the substitution pattern.

Flavanones: Structurally related to chroman-4-ones but with a different substitution at the 2-position.

Coumarins: Contain a similar benzopyranone structure but differ in the position of the oxygen atom

Uniqueness: 5-(Trifluoromethyl)chroman-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .

生物活性

5-(Trifluoromethyl)chroman-4-one, a derivative of chromanone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H7F3O

- Molecular Weight : 208.16 g/mol

- CAS Number : 111141-06-1

The biological activity of this compound is attributed to its interaction with various cellular pathways. Key mechanisms include:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases and the release of cytochrome c from mitochondria .

- Cell Cycle Arrest : It can disrupt the cell cycle, particularly causing arrest at the G1 and G2/M phases, thereby inhibiting cancer cell proliferation .

- Inhibition of Cell Migration : Research indicates that this compound can inhibit the migratory capacity of glioblastoma cells, potentially preventing tumor invasion and metastasis.

- Modulation of Signaling Pathways : The compound has been reported to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers.

Anticancer Activity

This compound exhibits significant cytotoxic effects against several cancer cell lines. Table 1 summarizes its effects on different cancer types:

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| HCT116 (Colon) | 12 | Downregulation of Bcl-2 and CDK4 |

| U87 (Glioblastoma) | 18 | Inhibition of migration |

Anti-inflammatory Activity

The compound demonstrates anti-inflammatory properties by significantly reducing carrageenan-induced paw edema in animal models. It also exhibits inhibitory activity against cyclooxygenase (COX-1 and COX-2), suggesting its potential as an anti-inflammatory agent .

Antiviral Activity

Preliminary studies indicate that this compound has antiviral effects against herpes simplex virus type II (HSV-II), highlighting its potential for broader antiviral applications.

Study on Colon Cancer

A recent study evaluated the cytotoxic effects of several chromanone derivatives, including this compound, on colon cancer cell lines (HCT116). The results indicated that treatment with this compound led to increased mRNA levels of pro-apoptotic genes P53 and Bax while downregulating anti-apoptotic genes like Bcl-2, confirming its role in apoptosis induction .

In Vivo Studies

In vivo experiments using a mouse xenograft model demonstrated that administration of this compound resulted in significant tumor growth inhibition compared to control groups. Tumor weight and volume were notably reduced, supporting the in vitro findings regarding its anticancer efficacy.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Elucidating the precise molecular interactions and pathways affected by this compound.

- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific cancer types.

特性

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)6-2-1-3-8-9(6)7(14)4-5-15-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHCLRWQANKUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2C1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553208 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111141-06-1 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。